molecular formula C25H35IN4O3 B053914 I-Pta-azido CAS No. 121951-69-7

I-Pta-azido

Cat. No. B053914
CAS RN: 121951-69-7
M. Wt: 566.5 g/mol
InChI Key: YRLMUHINPXAYAG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I-Pta-azido is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of the popular drug, Ibuprofen, which is commonly used as a pain reliever. I-Pta-azido has been synthesized using a novel method that involves the use of azide chemistry.

Mechanism of Action

I-Pta-azido exerts its effects through inhibition of the cyclooxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the cyclooxygenase enzyme, I-Pta-azido reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
I-Pta-azido has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of the cyclooxygenase enzyme in a dose-dependent manner. Additionally, I-Pta-azido has been shown to reduce the production of prostaglandins in cell culture assays. In vivo studies have shown that this compound has anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

I-Pta-azido has several advantages for use in lab experiments. This compound is easy to synthesize and yields high purity products. Additionally, I-Pta-azido is stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also limitations to the use of I-Pta-azido in lab experiments. This compound has a short half-life in vivo, which may limit its usefulness in animal studies. Additionally, the mechanism of action of I-Pta-azido is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on I-Pta-azido. One potential area of research is the development of more potent derivatives of this compound. Additionally, I-Pta-azido could be used to study the effects of NSAIDs on the prostaglandin biosynthesis pathway in more detail. Finally, I-Pta-azido could be used to study the role of the cyclooxygenase enzyme in various disease states, such as cancer and Alzheimer's disease.
Conclusion
I-Pta-azido is a novel compound that has potential applications in biochemical research. This compound has been synthesized using a novel method and has been shown to have significant biochemical and physiological effects. Future research on I-Pta-azido could lead to the development of more potent derivatives and a better understanding of the role of the cyclooxygenase enzyme in various disease states.

Synthesis Methods

I-Pta-azido is synthesized using a novel method that involves the use of azide chemistry. The synthesis starts with the conversion of Ibuprofen to its corresponding acid chloride, which is then reacted with sodium azide to form the azide derivative. The azide derivative is then reduced using hydrogen gas to yield I-Pta-azido. This method has been shown to be efficient and yields high purity products.

Scientific Research Applications

I-Pta-azido has a wide range of potential applications in biochemical research. It can be used as a tool to study the binding interactions between proteins and small molecules. This compound can also be used to study the mechanism of action of drugs that target the cyclooxygenase enzyme. Additionally, I-Pta-azido can be used to study the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) on the prostaglandin biosynthesis pathway.

properties

CAS RN

121951-69-7

Product Name

I-Pta-azido

Molecular Formula

C25H35IN4O3

Molecular Weight

566.5 g/mol

IUPAC Name

(E)-7-[3-[[3-(4-azido-3-iodophenyl)-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C25H35IN4O3/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(32)33)23(14-17)28-15-18(31)11-16-9-10-22(29-30-27)21(26)12-16/h3,5,9-10,12,17-20,23,28,31H,4,6-8,11,13-15H2,1-2H3,(H,32,33)/b5-3+

InChI Key

YRLMUHINPXAYAG-HWKANZROSA-N

Isomeric SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)C/C=C/CCCC(=O)O)C

SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)CC=CCCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)N=[N+]=[N-])I)O)CC=CCCCC(=O)O)C

synonyms

9,11-dimethylmethano-11,12-methano-16-(3-iodo-4-azidophenyl)-13,14-dihydro-13-aza-15-tetranorthromboxane A2
I-PTA-azido

Origin of Product

United States

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